molecular formula C9H11ClO2 B1345632 Ethanol, 2-(4-chloro-m-tolyl)- CAS No. 705-82-8

Ethanol, 2-(4-chloro-m-tolyl)-

Cat. No.: B1345632
CAS No.: 705-82-8
M. Wt: 186.63 g/mol
InChI Key: ZQGKWFAIEHHYGU-UHFFFAOYSA-N
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Description

Ethanol, 2-(4-chloro-m-tolyl)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a 4-chloro-m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(4-chloro-m-tolyl)- typically involves the reaction of 4-chloro-m-tolyl magnesium bromide with ethylene oxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:

[ \text{4-chloro-m-tolyl magnesium bromide} + \text{ethylene oxide} \rightarrow \text{Ethanol, 2-(4-chloro-m-tolyl)-} ]

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-(4-chloro-m-tolyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(4-chloro-m-tolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom in the 4-chloro-m-tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-m-tolyl ketone or aldehyde.

    Reduction: Formation of 2-(4-chloro-m-tolyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-(4-chloro-m-tolyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-(4-chloro-m-tolyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The 4-chloro-m-tolyl group can participate in hydrophobic interactions, further modulating the compound’s biological activity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-(4-bromo-m-tolyl)-: Similar structure but with a bromine atom instead of chlorine.

    Ethanol, 2-(4-fluoro-m-tolyl)-: Similar structure but with a fluorine atom instead of chlorine.

    Ethanol, 2-(4-methyl-m-tolyl)-: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethanol, 2-(4-chloro-m-tolyl)- is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s interaction with biological targets.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGKWFAIEHHYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220770
Record name Ethanol, 2-(4-chloro-m-tolyl)-
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Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-82-8
Record name Ethanol, 2-(4-chloro-m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190718
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Record name Ethanol, 2-(4-chloro-m-tolyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLORO-META-TOLYLOXY)-ETHANOL
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